Boranediamine, 1-fluoro-N,N,N',N'-tetramethyl-
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Overview
Description
Boranediamine, 1-fluoro-N,N,N’,N’-tetramethyl-: is a chemical compound with the molecular formula C₄H₁₂BFN₂ and a molecular weight of 117.961 g/mol . This compound is characterized by the presence of a boron atom bonded to a fluorine atom and two N,N,N’,N’-tetramethylamine groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boranediamine, 1-fluoro-N,N,N’,N’-tetramethyl- typically involves the reaction of borane with N,N,N’,N’-tetramethyl-1,2-diaminoethane in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boranediamine, 1-fluoro-N,N,N’,N’-tetramethyl- can undergo oxidation reactions, where the boron atom is oxidized to form boron-containing oxides.
Reduction: This compound can also participate in reduction reactions, where the boron atom is reduced to a lower oxidation state.
Substitution: The fluorine atom in Boranediamine, 1-fluoro-N,N,N’,N’-tetramethyl- can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions. The reactions are usually performed in the presence of a catalyst.
Major Products Formed:
Oxidation: Boron oxides and other boron-containing compounds.
Reduction: Reduced boron species.
Substitution: Halogenated derivatives of Boranediamine, 1-fluoro-N,N,N’,N’-tetramethyl-.
Scientific Research Applications
Chemistry: Boranediamine, 1-fluoro-N,N,N’,N’-tetramethyl- is used as a reagent in various chemical reactions, including the synthesis of boron-containing compounds and as a catalyst in organic transformations.
Biology: In biological research, this compound is used to study the interactions of boron-containing molecules with biological systems. It is also used in the development of boron-based drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including boron-containing polymers and composites. It is also used in the manufacture of electronic components and sensors.
Mechanism of Action
The mechanism of action of Boranediamine, 1-fluoro-N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with biological molecules, leading to various biochemical effects. The fluorine atom enhances the compound’s reactivity and stability, making it an effective reagent in chemical and biological systems.
Comparison with Similar Compounds
Boranediamine, 1-chloro-N,N,N’,N’-tetramethyl-: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
Boranediamine, 1-bromo-N,N,N’,N’-tetramethyl-: This compound contains a bromine atom in place of the fluorine atom.
Boranediamine, 1-iodo-N,N,N’,N’-tetramethyl-: This compound has an iodine atom instead of a fluorine atom.
Uniqueness: Boranediamine, 1-fluoro-N,N,N’,N’-tetramethyl- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also influences the compound’s interactions with biological molecules, making it a valuable reagent in scientific research and industrial applications.
Properties
CAS No. |
383-90-4 |
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Molecular Formula |
C4H12BFN2 |
Molecular Weight |
117.96 g/mol |
IUPAC Name |
N-[dimethylamino(fluoro)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12BFN2/c1-7(2)5(6)8(3)4/h1-4H3 |
InChI Key |
CLSACQGNYHQMIT-UHFFFAOYSA-N |
Canonical SMILES |
B(N(C)C)(N(C)C)F |
Origin of Product |
United States |
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